molecular formula C12H23NO3 B3001169 tert-Butyl (3-hydroxycyclohexyl)(methyl)carbamate CAS No. 1332632-81-1

tert-Butyl (3-hydroxycyclohexyl)(methyl)carbamate

Cat. No.: B3001169
CAS No.: 1332632-81-1
M. Wt: 229.32
InChI Key: NIVMXRUKSDLZAA-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxycyclohexyl)(methyl)carbamate is a chiral carbamate derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The compound features a tert-butoxycarbonyl (Boc) group, which is a cornerstone in modern synthetic methodology for its role as a protecting group for amines . This protection allows for selective reaction at other functional sites, such as the hydroxy group on the cyclohexyl ring, during multi-step synthetic sequences. The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to unmask the secondary amine for further derivatization . As a key starting material, it is widely utilized in the development of targeted therapeutic agents, including proteolysis-targeting chimeras (PROTACs) and other bioactive molecules . Its structural characteristics make it a versatile precursor for exploring structure-activity relationships in medicinal chemistry campaigns. The compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

tert-butyl N-(3-hydroxycyclohexyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-6-5-7-10(14)8-9/h9-10,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVMXRUKSDLZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-hydroxycyclohexyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxycyclohexylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-hydroxycyclohexyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products Formed

    Oxidation: Formation of 3-oxocyclohexylmethyl carbamate.

    Reduction: Formation of 3-hydroxycyclohexylmethylamine.

    Substitution: Formation of 3-chlorocyclohexylmethyl carbamate.

Scientific Research Applications

It appears the query is about tert-Butyl 3-hydroxycyclohexyl(methyl)carbamate (also called tert-Butyl N-[(3-hydroxycyclohexyl)methyl]carbamate ), a chemical compound with applications in scientific research .

Here's a detailed overview of its applications, chemical properties, and more:

Chemical Reactions

tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate can undergo several types of chemical reactions:

  • Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
  • Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

  • Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
  • Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
  • Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

  • Oxidation: Formation of a ketone derivative.
  • Reduction: Formation of an amine derivative.
  • Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

tert-butyl N-[(3-hydroxycyclohexyl)methyl]carbamate has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Biology: Studied for its potential biological activity and interactions with various biomolecules.
  • Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or a pharmacologically active compound.
  • Industry: Utilized in the development of new materials and chemical processes.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with active site residues in enzymes, potentially influencing their catalytic activity.
  • Carbamate Group Interaction: The carbamate moiety can interact with nucleophilic amino acids, facilitating enzyme inhibition or modulation.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways:

  • Acetylcholinesterase Inhibition: Preliminary studies suggest that this compound can interact with acetylcholinesterase, affecting neurotransmitter levels and potentially impacting cognitive functions.
  • N-acylethanolamine-hydrolyzing Acid Amidase (NAAA): It has been proposed that similar carbamates exhibit inhibitory effects on NAAA, which plays a role in the inflammatory response.

Mechanism of Action

The mechanism of action of tert-Butyl (3-hydroxycyclohexyl)(methyl)carbamate involves its interaction with biological targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Stereoisomerism (e.g., cis-4-hydroxy vs. trans-3-hydroxy) significantly impacts molecular interactions, as seen in cyclohexane derivatives used in drug development .

Functional Group Variants

Compounds with alternative functional groups, such as ketones or fluorinated substituents, exhibit distinct physicochemical and biological properties:

Compound Name CAS Number Functional Group Log P (iLOGP) Bioactivity Notes Reference
tert-Butyl (3-oxocyclohexyl)carbamate 885280-38-6 Ketone 1.85 Higher lipophilicity; reduced H-bonding
tert-Butyl N-(3-fluorocyclohexyl)carbamate 1546332-14-2 Fluorine 2.12 Improved metabolic stability

Key Observations :

  • The hydroxyl group in the target compound enhances water solubility (predicted Log P ~1.2) compared to ketone or fluorine analogs .
  • Fluorinated derivatives like tert-Butyl N-(3-fluorocyclohexyl)carbamate may exhibit enhanced membrane permeability and resistance to oxidative degradation .

Biological Activity

Tert-butyl (3-hydroxycyclohexyl)(methyl)carbamate, a carbamate derivative, is an organic compound with significant biological activity. This compound is characterized by the presence of a tert-butyl group, a hydroxycyclohexyl moiety, and a methylcarbamate structure. Its unique chemical properties make it a subject of interest in various biological and medicinal research fields.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may function as an enzyme inhibitor , modulating various biochemical pathways. The hydroxy group in the cyclohexyl ring enhances its binding affinity to target proteins, which is crucial for its pharmacological effects.

Enzyme Inhibition

Studies have shown that this compound exhibits inhibitory effects on certain enzymes, including acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially benefiting conditions such as Alzheimer's disease by enhancing cholinergic signaling .

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress induced by amyloid-beta peptides. For instance, when astrocyte cells were treated with amyloid-beta (Aβ1-42), the presence of this compound resulted in improved cell viability compared to untreated controls .

Case Studies and Research Findings

  • Astrocyte Cell Viability : A study assessed the protective effects of this compound on astrocytes exposed to Aβ1-42. Results indicated that the compound significantly improved cell viability from 43.78% to 62.98% when co-administered with Aβ1-42 .
  • Oxidative Stress Reduction : In models of scopolamine-induced oxidative stress, treatment with this compound led to reduced levels of malondialdehyde (MDA), a marker of oxidative damage, suggesting its potential as an antioxidant agent .

Comparative Biological Activity

The following table summarizes the biological activities of similar carbamate compounds for comparison:

Compound NameEnzyme InhibitionNeuroprotective EffectOther Activities
This compoundYesYesAntioxidant
M4 CompoundYesModerateβ-secretase inhibitor
Other CarbamatesVariableLimitedVarious

Q & A

Q. What are the common synthetic routes for tert-Butyl (3-hydroxycyclohexyl)(methyl)carbamate, and how do reaction conditions influence yield?

Q. What spectroscopic techniques are recommended for characterizing this compound?

Answer: A combination of techniques is essential for unambiguous characterization:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.2–3.5 ppm (N–CH₃), and δ 3.6–4.0 ppm (cyclohexyl-OH) confirm structural motifs .

  • ¹³C NMR : Signals near δ 80 ppm (Boc carbonyl) and δ 28–30 ppm (tert-butyl carbons) .

    • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS identifies the molecular ion peak (e.g., m/z 215.29 for C₁₁H₂₁NO₃) and fragmentation patterns .
    • IR Spectroscopy : Stretches at ~1680 cm⁻¹ (carbamate C=O) and ~3400 cm⁻¹ (hydroxyl group) .

    Note : X-ray crystallography is recommended for resolving stereochemical ambiguities in cyclohexyl derivatives .

Advanced Research Questions

Q. How does the stereochemistry of the 3-hydroxycyclohexyl group influence reactivity and downstream applications?

Answer: The cis/trans configuration of the hydroxycyclohexyl moiety affects:

  • Hydrogen-Bonding Capacity : Cis-hydroxyl groups enhance solubility in polar solvents (e.g., DMSO or methanol) and stabilize intermediates in catalytic cycles .
  • Biological Activity : In drug-discovery contexts, stereochemistry impacts binding affinity to targets (e.g., enzymes or receptors) .
  • Synthetic Pathways : Trans-hydroxyl groups may hinder intramolecular cyclization due to steric effects, necessitating orthogonal protection strategies .

Case Study :

  • The synthesis of tert-butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate (CAS: 154737-89-0) showed a 20% higher yield for the cis-isomer compared to the trans-isomer under identical conditions, highlighting steric and electronic influences .

Q. What strategies resolve contradictions in reported stability data for tert-butyl carbamates under acidic/basic conditions?

Q. How can computational methods predict reaction pathways for synthesizing tert-butyl carbamate derivatives?

Answer: Density Functional Theory (DFT) and retrosynthetic tools (e.g., Pistachio, Reaxys) enable:

  • Transition-State Analysis : Modeling energy barriers for Boc protection or methyl group introduction .
  • Solvent Effects : Predicting yields in polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents .
  • Stereochemical Outcomes : Molecular dynamics simulations differentiate cis/trans isomerization pathways .

Example : A study on tert-butyl (2-(benzylamino)ethyl)carbamate used DFT to optimize reaction coordinates for reductive amination, achieving a 95% match between predicted and experimental yields .

Methodological Notes

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .
  • Scale-Up Challenges : Pilot-scale reactions may require flow chemistry to mitigate exothermic side reactions .

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